(4-Methoxy-2-nitrophenyl)boronic acid

Synthetic yield Precursor efficiency Borylation

This uniquely dual-substituted arylboronic acid features both an electron-donating 4-methoxy and electron-withdrawing 2-nitro group, creating an electronic environment irreplicable by mono-substituted analogs. Strategically deployed as a precursor to 4-methoxy-2-nitroiodobenzene—a privileged substrate for challenging heteroaryl-2-boronic acid Suzuki couplings—this building block enables a high-value two-step sequence: cross-coupling followed by nitro reduction to access 2-aminobiphenyl pharmacophores. Also utilized in stimuli-responsive prodrug design and push-pull chromophore synthesis. Procure this specific substitution pattern to ensure synthetic success where generic phenylboronic acids fail.

Molecular Formula C7H8BNO5
Molecular Weight 196.96 g/mol
CAS No. 860034-09-9
Cat. No. B1418425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-2-nitrophenyl)boronic acid
CAS860034-09-9
Molecular FormulaC7H8BNO5
Molecular Weight196.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OC)[N+](=O)[O-])(O)O
InChIInChI=1S/C7H8BNO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
InChIKeyPFTLRSTZYYFBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-nitrophenylboronic Acid (CAS 860034-09-9): A Specialized Ortho-Substituted Boronic Acid Reagent for Suzuki-Miyaura Coupling


(4-Methoxy-2-nitrophenyl)boronic acid (CAS 860034-09-9) is a functionalized arylboronic acid building block characterized by the presence of both an electron-donating 4-methoxy group and an electron-withdrawing 2-nitro group on the phenyl ring . It is a solid at room temperature with a predicted melting point range of 130-132 °C (measured in acetonitrile/ethyl acetate) and a predicted pKa of 8.26 . The compound is primarily utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in the synthesis of complex biaryl structures .

Why (4-Methoxy-2-nitrophenyl)boronic Acid Cannot Be Replaced by a Simpler Analog in Cross-Coupling


A generic substitution of (4-Methoxy-2-nitrophenyl)boronic acid with a simpler, unsubstituted, or differently substituted phenylboronic acid is scientifically invalid for specific synthetic pathways. The compound's ortho-nitro group, while a known challenge in Suzuki couplings, is essential for generating a reactive nitroaryl halide partner for the cross-coupling of other challenging substrates like heteroaryl-2-boronic acids [1]. Furthermore, the combination of the electron-donating methoxy and electron-withdrawing nitro groups creates a unique electronic environment that cannot be replicated by either the 4-methoxyphenylboronic acid or the 2-nitrophenylboronic acid alone, which would lead to different reaction outcomes, lower yields, or even reaction failure .

Evidence-Based Differentiation of (4-Methoxy-2-nitrophenyl)boronic Acid from Structural Analogs


Differential Synthesis Yields for 4-Methoxy-2-nitrophenylboronic Acid from Two Distinct Precursors

The synthesis of the target compound shows a significant yield difference depending on the starting material. Using 4-iodo-3-nitroanisole as the aryl halide precursor for palladium-catalyzed borylation provides a yield of approximately 73%, compared to a lower yield of about 54% when synthesized via a route employing trimethyl borate. This highlights a 19% absolute yield advantage for the preferred precursor, a critical factor for procurement and synthetic planning [1].

Synthetic yield Precursor efficiency Borylation

Comparative Electronic Influence of ortho-Nitro Substituents on Suzuki Coupling Feasibility

The presence of an ortho-nitro group is known to create steric and electronic hindrance that can impede the transmetalation step in Suzuki couplings, leading to poor yields and significant homocoupling side-products when the ortho-nitrophenyl group is part of either the boronic acid or halide partner [1]. For this specific compound, the presence of the ortho-nitro group makes it a challenging substrate as a boronic acid, but it is precisely this feature that makes its corresponding halide (4-methoxy-2-nitrohalobenzene) a highly effective coupling partner for otherwise unreactive heteroaryl-2-boronic acids [2].

Suzuki-Miyaura coupling ortho-substituent effect Transmetalation

Utility of the 2-Nitro Group as a Versatile Synthetic Handle for Downstream Functionalization

The 2-nitro group serves as a versatile handle for further functionalization post-coupling. Unlike a simple 4-methoxyphenyl group, the 2-nitrophenyl moiety can be selectively reduced to an amino group, which can then undergo diazotization, amidation, or participate in azo-coupling and other C-N bond-forming reactions . In a specific medicinal chemistry application, the pinacol ester of this compound was used in the synthesis of novel double prodrugs of the iron chelator HBED, where the nitro group's presence and subsequent conversion is integral to the prodrug activation mechanism .

Functional group interconversion Nitro group reduction Diversification

Targeted Application Scenarios for (4-Methoxy-2-nitrophenyl)boronic Acid


Synthesis of 4-Methoxy-2-nitrophenyl Halides as Specialized Coupling Partners

The primary strategic use of (4-Methoxy-2-nitrophenyl)boronic acid is as a precursor to the corresponding aryl halide (e.g., 4-methoxy-2-nitroiodobenzene) rather than as a direct coupling partner. This halide is a privileged substrate for the recently developed Suzuki-Miyaura coupling of challenging heteroaryl-2-boronic acids, where the nitro group acts as a reactivity booster [1]. Procurement should be driven by the need to access this specific coupling partner.

Precursor to 4-Methoxy-2-aminophenyl Derivatives via Post-Coupling Reduction

Following a successful Suzuki coupling, the resulting biaryl product containing the 4-methoxy-2-nitrophenyl motif can be selectively reduced to the corresponding aniline derivative. This sequence provides access to 2-aminobiphenyls, a key structural motif in many pharmaceuticals and ligands. This two-step sequence (C-C coupling then reduction) is a core advantage of using this building block over a simpler analog like 4-methoxyphenylboronic acid [1].

Medicinal Chemistry: Synthesis of Prodrugs and Chelators

The compound and its pinacol ester have been specifically utilized in the synthesis of novel prodrugs, such as double prodrugs of the iron chelator HBED. In this context, the boronic acid functionality serves as a masking group for phenol donors, while the nitro group is part of the core structure. This demonstrates the compound's value in designing sophisticated, stimuli-responsive therapeutic molecules [1].

Synthesis of Complex, Electron-Deficient Biaryls for Materials Science

The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups makes this compound a building block for constructing push-pull chromophores or electron-deficient biaryl scaffolds. Its utility lies in enabling the synthesis of specific substitution patterns that are difficult to achieve through alternative routes. For example, the resulting biaryl may exhibit unique photophysical or electrochemical properties of interest for organic electronics or sensor development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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